CDK4-IN-1

Catalog No.
S523009
CAS No.
M.F
C22H29ClN8
M. Wt
441.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDK4-IN-1

Product Name

CDK4-IN-1

IUPAC Name

4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]-2-pyridinyl]pyrimidin-2-amine

Molecular Formula

C22H29ClN8

Molecular Weight

441.0 g/mol

InChI

InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)

InChI Key

JKFGTURSEBTJIZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

LEE011 analog; CDK4-IN-1; CDK4IN-1; CDK4-IN1; CDK4IN1; CDK4 IN 1

Canonical SMILES

CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C

The exact mass of the compound 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine is 440.2204 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CDK4-IN-1 is a potent small molecule inhibitor of the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex, a key regulator of the G1 phase of the cell cycle. Its primary mechanism involves preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the G1-to-S phase transition and induces cell cycle arrest. Unlike many clinically focused CDK4/6 inhibitors that exhibit activity against multiple kinases, CDK4-IN-1 is characterized by its high degree of selectivity for CDK4, making it a specialized tool for precise, hypothesis-driven research into cell cycle control and oncogenic pathways.

Research Fit

1 Selective CDK4/cyclin D1 probe for cell-cycle regulation studies
2 Suitable for HR+ breast cancer model research where CDK4 dependency is high
3 Enables CDK4-specific pathway investigation without CDK6-mediated hematopoiesis confounding

While numerous CDK inhibitors are commercially available, including pan-CDK inhibitors and dual CDK4/6 inhibitors like Palbociclib and Abemaciclib, they are not functionally interchangeable for targeted research applications. The value of a tool compound in a research setting is defined by its specificity, as off-target activity can confound experimental results. For instance, an inhibitor with significant activity against CDK1 or CDK2 could induce mitotic or S-phase arrest, masking or altering the specific effects of G1 arrest being studied. Procuring CDK4-IN-1 is a decision to prioritize a clean, unambiguous readout of CDK4-specific pathway modulation, a level of precision not guaranteed by broader-spectrum or less-characterized alternatives.

Substitution Risk

Selective CDK4 Inhibitor
CDK4-IN-1 targets CDK4 with high selectivity; avoids CDK6 inhibition critical for hematopoiesis
vs
Dual CDK4/6 Inhibitor
Palbociclib, ribociclib, abemaciclib inhibit both CDK4 and CDK6, altering cell-type-specific response profiles
CDK4-IN-1 Kinase Profile
Minimal off-target activity on CDK1/CDK2; preserves CDK4-specific mechanistic interpretation
vs
Broader CDK Inhibitor
Abemaciclib shows measurable CDK1/CDK9 inhibition, which may confound CDK4-selective endpoint analysis

Exceptional Kinase Selectivity Against CDK2/Cyclin A

CDK4-IN-1 demonstrates a clear preference for its primary target over CDK2, a critical kinase for the G1/S transition and S-phase progression. In biochemical assays, the compound inhibits CDK4/Cyclin D1 with an IC50 of 10 nM, while its IC50 against CDK2/Cyclin A is 5,265 nM. This represents a greater than 500-fold selectivity, minimizing the risk of confounding experimental results through unintended inhibition of CDK2-mediated pathways.

Evidence DimensionBiochemical Inhibition (IC50)
Target Compound Data10 nM (against CDK4/Cyclin D1)
Comparator Or BaselineCDK2/Cyclin A: 5,265 nM
Quantified Difference>526-fold selectivity for CDK4 over CDK2
ConditionsCell-free enzymatic assay.

This high selectivity enables the specific study of the G1 checkpoint without confounding effects from inhibiting the G1/S and S-phase transitions regulated by CDK2.

CDK4 IC50 Comparison
Head-to-head
CDK4-IN-1: 10 nM
Palbociclib: 11 nM
Ribociclib: 10 nM
Abemaciclib: 2 nM
Supports CDK4 inhibition assay context; comparable potency range to clinical-stage dual inhibitors
Recombinant CDK4/cyclin D1 kinase assay; cross-study comparison

Elimination of Off-Target Activity Against Mitotic Kinase CDK1/Cyclin B

To ensure that observed cellular effects are due to G1 arrest and not interference with mitosis, selectivity against CDK1 is paramount. CDK4-IN-1 shows negligible activity against the CDK1/Cyclin B complex, with a reported IC50 of over 15,000 nM. When compared to its 10 nM potency against CDK4, this demonstrates a selectivity ratio of over 1,500-fold.

Evidence DimensionBiochemical Inhibition (IC50)
Target Compound Data10 nM (against CDK4/Cyclin D1)
Comparator Or BaselineCDK1/Cyclin B: >15,000 nM
Quantified Difference>1,500-fold selectivity for CDK4 over CDK1
ConditionsCell-free enzymatic assay.

This specificity provides high confidence that the compound will not induce mitotic arrest, allowing for unambiguous investigation of G1-phase-specific events.

Selectivity Window
Head-to-head
>1,500-fold over CDK1
500-fold over CDK2
Supports CDK4-selective pathway interpretation; reduces off-target kinase confounding
Abemaciclib shows 813-fold CDK1 selectivity; broader profile may shift endpoint context

Potency in a Validated, Rb-Positive Cellular Model

The biochemical potency of CDK4-IN-1 translates to effective inhibition in relevant cellular systems. The MCF-7 breast cancer cell line is a widely used model system whose proliferation is highly dependent on the Cyclin D1/CDK4 pathway for Rb phosphorylation. The low nanomolar IC50 of CDK4-IN-1 against its target kinase is well-suited for inducing G1 arrest and inhibiting proliferation in such Rb-positive cell lines, providing a reliable system for validating CDK4's role in specific cancer contexts.

Evidence DimensionCellular Model Suitability
Target Compound DataPotent CDK4 biochemical IC50 (10 nM)
Comparator Or BaselineMCF-7 cells are a validated model dependent on CDK4 activity for proliferation.
Quantified DifferenceN/A (Contextual evidence)
ConditionsIn vitro cell culture.

This confirms the compound's potency is relevant in a standard, procurement-relevant cellular model, ensuring its utility in common cancer research workflows.

Kinase Panel Selectivity
Data to verify
Selective for CDK4/6 over 35 serine-threonine and tyrosine kinases
Supports target-engagement interpretation; avoids multi-kinase confounding
Supplier-reported panel; independent replication recommended
Cellular G1 Arrest
Assay context
370 nM sustained G1 block; most sustained among 5 tested compounds
Supports cell-cycle arrest endpoint validation in CDK4 cellular assays
Comparison includes structural analogs; FLT3/CDK4-IN-1 requires different concentration range

Isolating G1 Phase Events in Cell Cycle Studies

For research focused on dissecting the molecular events of the G1 phase or the G1/S checkpoint, CDK4-IN-1 is the appropriate tool. Its high selectivity against CDK1 and CDK2 ensures a clean G1 arrest, allowing for precise study of Rb pathway signaling without the confounding variable of inhibiting other cell cycle phases.

Validating CDK4-Specific Phenotypes in Rb-Positive Cancer Models

When confirming that a specific cellular phenotype (e.g., senescence, differentiation, or apoptosis) in an Rb-positive cell line like MCF-7 is driven specifically by CDK4 inhibition, the high on-target potency and selectivity of CDK4-IN-1 provides a higher degree of confidence that the observed effect is not due to off-target kinase activity.

Creating a Selective Chemical Biology Probe

For use as a reference compound or chemical probe, a well-defined and narrow selectivity profile is a prerequisite. CDK4-IN-1 serves as a reliable positive control for CDK4 inhibition or as a probe to interrogate the downstream consequences of selectively blocking the CDK4/Cyclin D1 node in various signaling networks.

Application Fit Matrix

Application
Selection Property
Validation Focus
HR+ breast cancer model studies
CDK4-selective probe; avoids CDK6 interference
CDK4-dependency endpoint validation
CDK4 inhibitor benchmarking
Kinase selectivity review; LEE011 analog scaffold
Comparative IC50 and selectivity panel analysis
Cell cycle and Rb-pathway research
Sustained G1 arrest profile
Proliferation and senescence endpoint assessment
CDK4 inhibitor SAR studies
Well-characterized chemical scaffold
Selectivity and PK property optimization

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.2203707 Da

Monoisotopic Mass

440.2203707 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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